

Cys-Penetratin endosomal escape efficiency improvement

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Compound of Interest

Compound Name: Cys-Penetratin

Cat. No.: B15543041

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Cys-Penetratin Technical Support Center

Welcome to the technical support center for **Cys-Penetratin**, a versatile cell-penetrating peptide (CPP) for intracellular cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape efficiency of **Cys-Penetratin** and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is **Cys-Penetratin** and how does it differ from standard Penetratin?

A1: **Cys-Penetratin** is a derivative of the well-known cell-penetrating peptide, Penetratin. It contains an additional cysteine residue at the N-terminus (Sequence: CRQIKIWFQNRRMKWKK)[1]. This cysteine allows for site-specific conjugation of cargo molecules or for dimerization of the peptide through a disulfide bond. This modification can be leveraged to potentially improve cargo delivery and endosomal escape[2][3].

Q2: What is the primary mechanism of cellular uptake for **Cys-Penetratin**?

A2: Like most cell-penetrating peptides, **Cys-Penetratin** is thought to enter cells primarily through endocytosis at lower concentrations[4][5]. This process involves the engulfment of the peptide and its cargo into membrane-bound vesicles called endosomes. The subsequent

escape from these endosomes into the cytoplasm is a critical and often rate-limiting step for the successful delivery of cargo[2][6].

Q3: Why is my **Cys-Penetratin**-cargo conjugate showing punctate fluorescence inside cells?

A3: A punctate fluorescence pattern typically indicates that the conjugate is trapped within endosomes or lysosomes[7]. The key challenge in using CPPs for intracellular delivery is overcoming this endosomal entrapment[2]. Improving endosomal escape is crucial for the cargo to reach its cytosolic or nuclear target.

Q4: How can I improve the endosomal escape of my **Cys-Penetratin** conjugate?

A4: Several strategies can be employed to enhance endosomal escape:

- **Dimerization:** The N-terminal cysteine allows for the formation of a disulfide-linked dimer of **Cys-Penetratin** (df-Penetratin). Dimerization has been shown to significantly improve endosomal escape efficiency for other CPPs like TAT[3].
- **pH-Responsive Elements:** Incorporating pH-sensitive peptides or moieties that become active in the acidic environment of the endosome can facilitate membrane disruption and release[6][8][9][10][11].
- **Co-treatment with Endosomolytic Agents:** Using agents like chloroquine can induce endosomal swelling and disruption, aiding in the release of trapped cargo[3]. However, toxicity should be carefully evaluated.
- **Photochemical Internalization (PCI):** This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes[12].

Q5: What is the proposed mechanism for endosomal escape of CPPs like Penetratin?

A5: A leading hypothesis is the "vesicle budding and collapse" mechanism. In this model, the CPPs accumulate on the inner leaflet of the endosomal membrane, inducing the formation of small vesicles that bud off into the cytosol and then disintegrate, releasing their contents[3][4]. The acidic environment of the endosome can enhance the binding of the CPP to the membrane, facilitating this process[4].

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low intracellular delivery of cargo.	Inefficient cellular uptake.	Optimize the concentration of the Cys-Penetratin-cargo conjugate. Verify the integrity and purity of the conjugate.
Degradation of the peptide-cargo conjugate.	Use protease inhibitors during incubation if working with sensitive cargo or cell types. Assess conjugate stability in relevant media.	
Cargo is internalized but remains trapped in endosomes (punctate staining).	Inefficient endosomal escape.	1. Induce dimerization: Oxidize the Cys-Penetratin-cargo conjugate to form disulfide-linked dimers. This can increase its membrane-disruptive activity. 2. Co-administer a pH-responsive peptide: Use a helper peptide like HA2 or GALA that is activated by the low pH of the endosome. 3. Use a cleavable linker: If the cargo is conjugated via the cysteine, consider a linker that is cleaved in the reducing environment of the cytosol. This may aid release even if the peptide remains associated with the endosomal membrane[7].
High cytotoxicity observed.	Membrane disruption at the plasma membrane.	Reduce the concentration of the Cys-Penetratin conjugate. High concentrations of CPPs can lead to direct membrane translocation and toxicity[4].

Ensure the removal of any unbound peptide before analysis.

Toxicity of the cargo itself.	Perform control experiments with the free cargo to assess its intrinsic toxicity.
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Difficulty in quantifying endosomal escape.

Lack of a suitable assay.

Employ a quantitative endosomal escape assay such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay or a Galectin-based assay to accurately measure cytosolic delivery[13][14][15].

Quantitative Data on Endosomal Escape Enhancement Strategies

Strategy	Peptide/System	Cell Line	Fold Improvement in Cytosolic Delivery (Approx.)	Reference
Dimerization	dfTAT (disulfide-linked TAT)	HeLa	Vastly improved cytosolic delivery efficiency	[3]
pH-Responsive Peptide	HA2-TAT	Various	Enhanced endosomal release of co-incubated cargo	[7]
pH-Responsive Peptide	De novo designed peptides	Various	Up to 90% transfection efficiency for siRNA, pDNA, and mRNA	[8][9][10]
Lysosomotropic Agent	Chloroquine with CPP-PNA	4-fold increase in splice correction efficacy	[7]	

Key Experimental Protocols

Protocol 1: Dimerization of Cys-Penetratin Conjugates

- **Dissolution:** Dissolve the purified **Cys-Penetratin**-cargo conjugate in a suitable buffer (e.g., PBS, pH 7.4).
- **Oxidation:** To promote disulfide bond formation, incubate the solution in an open-air container with gentle stirring for 24-48 hours. Alternatively, for more controlled oxidation, use an oxidizing agent like dimethyl sulfoxide (DMSO) at a final concentration of 10-20% (v/v).
- **Monitoring:** Monitor the dimerization process using techniques like RP-HPLC or mass spectrometry. The dimer will have a higher molecular weight and a different retention time compared to the monomer.

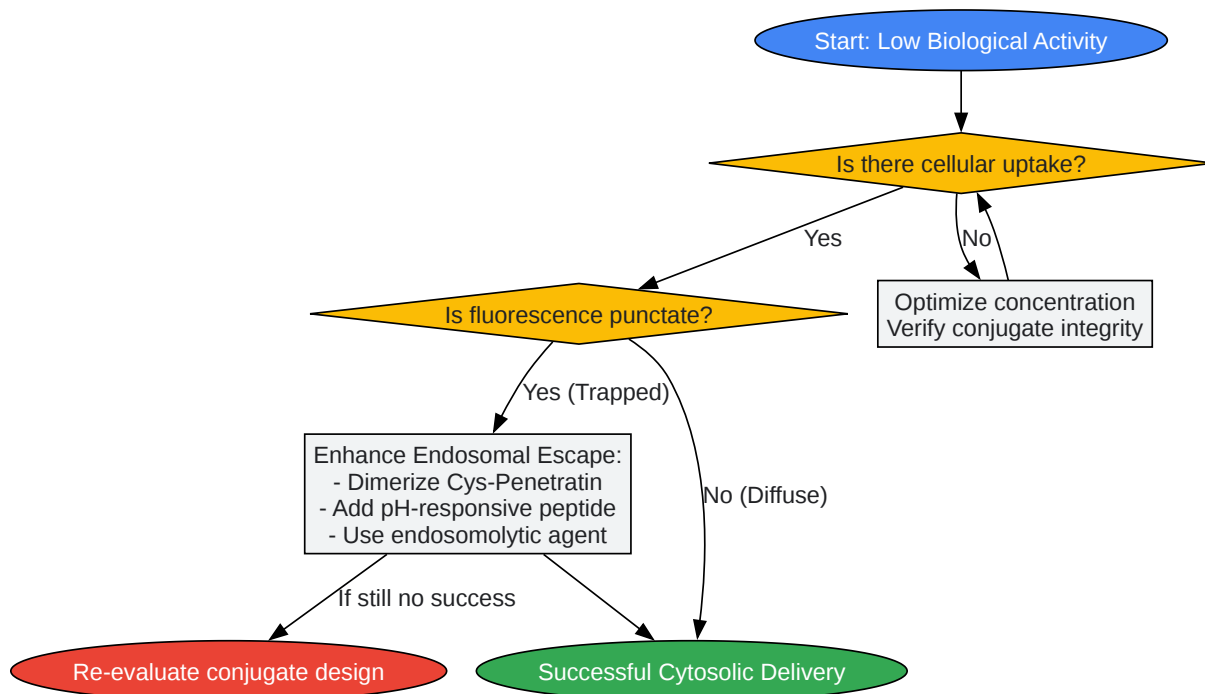
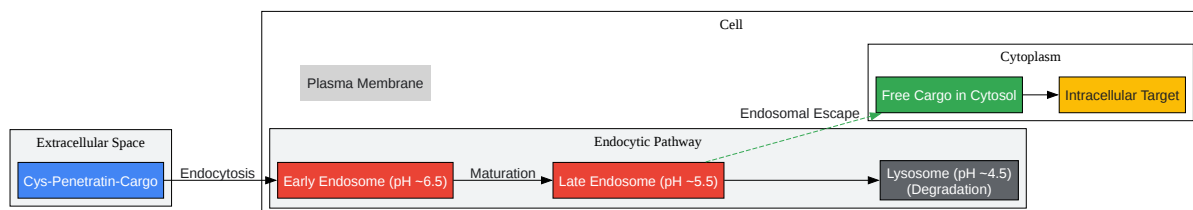
- Purification: Purify the dimerized conjugate using RP-HPLC to remove any remaining monomer and oxidizing agents.
- Confirmation: Confirm the molecular weight of the purified dimer using mass spectrometry.

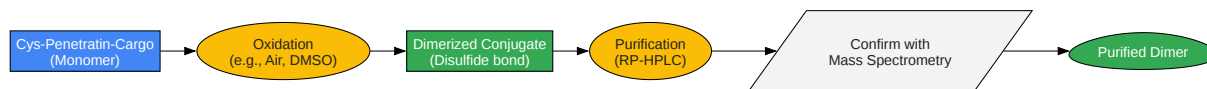
Protocol 2: Quantification of Endosomal Escape using a Galectin-9 Assay

This assay relies on the principle that Galectin-9 fused to a fluorescent protein will translocate from the nucleus to sites of endosomal damage, forming visible puncta.

- Cell Culture: Plate cells engineered to express Galectin-9-mRuby in glass-bottom dishes suitable for live-cell imaging.
- Treatment: Add the **Cys-Penetratin**-cargo conjugate to the cells at the desired concentration and incubate for the desired period (e.g., 1-4 hours).
- Imaging: Using confocal microscopy, acquire images of the cells. Capture both the channel for your fluorescently labeled cargo and the mRuby channel for Galectin-9.
- Analysis: Quantify the number of cells showing Galectin-9 puncta in the cytoplasm. An increase in puncta formation in treated cells compared to control cells indicates endosomal membrane damage and thus, escape.

Visualizations





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